5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C8H10N2O3S |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
5-(thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3S/c11-8(12)6-9-7(13-10-6)5-3-1-2-4-14-5/h5H,1-4H2,(H,11,12) |
InChI Key |
VKHYYWYCUPEFJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCSC(C1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidoximes with Carboxylic Acid Derivatives
A common and reliable method to synthesize 1,2,4-oxadiazoles involves the cyclodehydration of amidoximes with carboxylic acid derivatives (esters, acid chlorides, or anhydrides). For 5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, the key intermediate is the amidoxime derived from thian-2-carbaldehyde or thian-2-yl-substituted nitriles.
- Preparation of the amidoxime by reaction of the thian-2-yl nitrile with hydroxylamine hydrochloride under basic conditions.
- Activation of the carboxylic acid moiety or use of an acid chloride derivative.
- Cyclodehydration under dehydrating agents like phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or via microwave-assisted heating to promote ring closure forming the 1,2,4-oxadiazole ring.
This method is well-documented for aromatic and heteroaromatic substrates, including thiophene derivatives closely related to thian rings.
One-Pot Homocoupling of Chloroarylaldoximes
Recent advances have demonstrated the synthesis of 3,5-diaryl-1,2,4-oxadiazoles via one-pot homocoupling of chloroarylaldoximes using N-chlorosuccinimide (NCS) and cesium carbonate as base. This method can be adapted for heteroaryl aldoximes such as those derived from thian-2-carbaldehyde, enabling direct formation of 5-(Thian-2-yl)-1,2,4-oxadiazole derivatives.
- Mild conditions with good yields (19%-78% depending on substrate).
- Avoids the need for pre-formed acid chlorides or anhydrides.
- Green and convenient one-pot procedure.
- Limitations include incompatibility with aliphatic aldehydes or substrates bearing strongly activating groups.
Rearrangement of Acylated Tetrazoles
A patented industrially relevant method involves the selective acylation of 5-substituted-1H-tetrazoles followed by thermal rearrangement to yield 5-alkyl-1,3,4-oxadiazole-2-carboxylic acid esters. While this patent focuses on 1,3,4-oxadiazoles, similar rearrangement strategies can be adapted for 1,2,4-oxadiazoles with appropriate modifications.
Detailed Synthetic Route Example for 5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic Acid
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Amidoxime Formation | Thian-2-yl nitrile + Hydroxylamine hydrochloride, base (NaOH), ethanol, reflux | 5-(Thian-2-yl) amidoxime | High yield, standard amidoxime preparation |
| 2 | Activation of Carboxylic Acid | Use of carboxylic acid chloride or anhydride (e.g., oxalyl chloride) | Activated acid derivative | Ensures efficient cyclization |
| 3 | Cyclodehydration (Ring Closure) | POCl3 or PPA, reflux or microwave irradiation | 5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid | Formation of oxadiazole ring |
| 4 | Purification | Recrystallization or chromatography | Pure target compound | Characterization by NMR, IR, MS |
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR): Characteristic signals for the oxadiazole ring protons and thian-2-yl substituent aromatic protons.
- Infrared Spectroscopy (IR): Strong absorption bands for carboxylic acid (broad O–H stretch ~3200–2500 cm⁻¹, C=O stretch ~1700 cm⁻¹) and oxadiazole ring vibrations.
- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of 5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid.
- Elemental Analysis: Confirms purity and correct elemental composition.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield Range (%) | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Amidoxime cyclization with acid derivatives | High specificity, well-established, versatile | Requires preparation of acid chloride/anhydride | 60-85 | Good | Moderate (use of POCl3) |
| One-pot homocoupling of chloroarylaldoximes | Simple, green, one-pot, mild conditions | Limited to aromatic/heteroaromatic substrates | 19-78 | Moderate | Low (green chemistry) |
| Tetrazole acylation and rearrangement (patented) | Industrially viable, high yield | Use of expensive reagents, specific to 1,3,4-oxadiazoles | >80 | Excellent | Moderate |
Research Findings and Optimization Notes
- The one-pot homocoupling method has been demonstrated to work effectively for thiophene derivatives, which are structurally similar to thian rings, suggesting applicability to 5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid synthesis.
- Amidoxime cyclization remains the gold standard for oxadiazole ring formation, with flexibility in modifying substituents and functional groups.
- Microwave-assisted synthesis can reduce reaction times and improve yields in cyclodehydration steps, offering a greener alternative to traditional heating methods.
- Avoidance of harsh reagents like POCl3 is possible by using alternative dehydrating agents or catalytic systems, improving environmental profiles.
- Industrial scale synthesis benefits from the tetrazole rearrangement route due to its high yield and operational simplicity, although reagent cost is a consideration.
Chemical Reactions Analysis
Functionalization of the Carboxylic Acid Group
The carboxylic acid at position 3 can undergo standard transformations:
Biological Activity Trends
While not directly applicable to the thien-2-yl derivative, 1,2,4-oxadiazole cores with electron-withdrawing groups (e.g., nitro, halogens) exhibit enhanced biological activity, including cytotoxicity and apoptosis induction in cancer cell lines . Substitutions at the 5-position (e.g., thien-2-yl) may modulate these effects.
Key Challenges and Considerations
-
Stability : Oxadiazole rings are generally stable, but thien-2-yl groups may require careful handling due to potential redox activity.
-
Regioselectivity : Cyclization methods (e.g., p-TsCl) must control regioselectivity to avoid undesired isomers .
-
Functional Group Compatibility : The presence of a carboxylic acid may interfere with some coupling reactions, necessitating protection/deprotection strategies.
Scientific Research Applications
5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituents at position 5 of the 1,2,4-oxadiazole-3-carboxylic acid scaffold significantly alter molecular weight, polarity, and solubility. Key examples include:
Key Observations :
- Thiophene vs.
- Halogen Effects : Chlorine and bromine substituents increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that belongs to the oxadiazole class, known for its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is with a molecular weight of 214.24 g/mol. The compound features a thiazole ring fused with an oxadiazole structure, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 214.24 g/mol |
| CAS Number | 1537301-82-8 |
Biological Activity Overview
Research has highlighted several biological activities associated with oxadiazole derivatives, including:
- Anticancer Activity : Compounds in the oxadiazole family have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, demonstrating dose-dependent activity .
- Antimicrobial Properties : Some oxadiazole derivatives exhibit potent antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. Specific studies have indicated that certain derivatives can inhibit the growth of these pathogens effectively .
- Anti-inflammatory Effects : Certain compounds have been evaluated for their anti-inflammatory potential, showing promise in reducing inflammation markers in vitro and in vivo .
The mechanisms through which 5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid exerts its biological effects include:
- Inhibition of Topoisomerase I : Some derivatives have been found to inhibit topoisomerase I activity, which is crucial for DNA replication and transcription in cancer cells .
- Induction of Apoptosis : Flow cytometry assays have demonstrated that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of various oxadiazole derivatives:
- Anticancer Studies : A study evaluated the cytotoxicity of several 1,2,4-oxadiazole derivatives against HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cell lines. The results indicated that some compounds exhibited significant antiproliferative effects with IC50 values in the low micromolar range .
- Antitubercular Activity : Research on new oxadiazole compounds demonstrated effective inhibition against Mycobacterium tuberculosis, with some derivatives showing activity against drug-resistant strains. For example, compound 3a was noted for its excellent metabolic stability and bioavailability .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have allowed researchers to identify key structural features that enhance biological activity. Modifications in the substituents on the oxadiazole ring significantly impact potency against various targets .
Q & A
What are the recommended synthetic routes for 5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
A common approach involves cyclocondensation of thian-2-carboxylic acid derivatives with amidoximes under acidic reflux conditions. For example, acetic acid is often used as both solvent and catalyst, with sodium acetate to buffer pH. Reaction optimization (e.g., molar ratios, reflux duration) is critical: prolonged heating (>5 hours) may degrade sensitive intermediates, while stoichiometric imbalances can lead to byproducts like unreacted thian-2-yl precursors . Yield improvements (≥70%) are achieved by stepwise purification via recrystallization from DMF/acetic acid mixtures .
How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer:
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) often arise from tautomeric equilibria or impurities. To address this:
- Perform HPLC-MS to confirm purity (>95%) and rule out degradation products .
- Use pH-dependent solubility profiling (e.g., in buffers from pH 2–10) to identify ionizable groups influencing solubility .
- Compare experimental data with computational predictions (e.g., COSMO-RS models) to validate trends .
What advanced techniques are recommended for characterizing its tautomeric behavior?
Methodological Answer:
The oxadiazole-thiol/thione tautomerism can be studied via:
- Variable-temperature NMR : Monitor proton shifts in DMSO-d6 or CDCl3 to detect equilibrium shifts .
- X-ray crystallography : Resolve solid-state tautomeric preferences, as seen in analogous 1,3,4-oxadiazole derivatives .
- FT-IR spectroscopy : Identify S-H (2500–2600 cm⁻¹) or C=S (1200–1250 cm⁻¹) stretches to confirm dominant tautomers .
How should researchers design enzyme inhibition assays to evaluate its bioactivity?
Methodological Answer:
For target-specific studies (e.g., cyclooxygenase-2 inhibition):
- Use molecular docking (AutoDock Vina) to predict binding modes to the enzyme’s active site, prioritizing residues like Arg120 and Tyr355 .
- Validate with in vitro enzyme assays : Measure IC50 values using fluorogenic substrates (e.g., Diclofenac as a positive control) .
- Cross-reference with cell-based assays (e.g., COX-2 expression in RAW 264.7 macrophages) to assess cellular permeability .
What strategies mitigate decomposition during long-term storage?
Methodological Answer:
Degradation pathways (e.g., hydrolysis of the oxadiazole ring) can be minimized by:
- Lyophilization : Store as a lyophilized powder under argon at -20°C to reduce moisture exposure .
- Stability-indicating HPLC : Monitor degradation products (e.g., carboxylic acid derivatives) under accelerated conditions (40°C/75% RH for 4 weeks) .
- Excipient screening : Use stabilizers like trehalose or mannitol in solid dispersions .
How does the thian-2-yl substituent influence electronic properties?
Methodological Answer:
The thian-2-yl group contributes to electron-deficient aromatic systems, as shown by:
- Cyclic voltammetry : Measure reduction potentials (e.g., -1.2 V vs. Ag/AgCl) to quantify electron-withdrawing effects .
- DFT calculations : Analyze HOMO-LUMO gaps (e.g., 4.5–5.0 eV) to correlate with reactivity in nucleophilic substitutions .
What chromatographic methods are optimal for separating diastereomers or regioisomers?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers .
- Reverse-phase HPLC : Employ a C18 column with gradient elution (0.1% TFA in acetonitrile/water) to separate regioisomers .
How can computational modeling guide the design of derivatives with enhanced stability?
Methodological Answer:
- Molecular dynamics simulations : Predict hydrolytic susceptibility by simulating water interaction with the oxadiazole ring .
- QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with half-life in aqueous buffers .
What are the pitfalls in interpreting mass spectrometry data for this compound?
Methodological Answer:
- In-source fragmentation : Use low ionization energies (ESI+, 20 eV) to avoid misinterpretation of [M+H]+ peaks as degradation products .
- Adduct formation : Add 0.1% formic acid to mobile phases to suppress sodium adducts ([M+Na]+) .
How can researchers address low yields in scale-up synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
